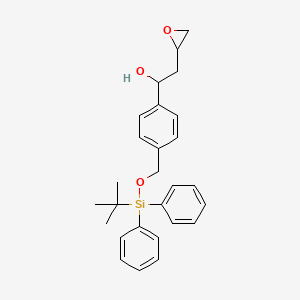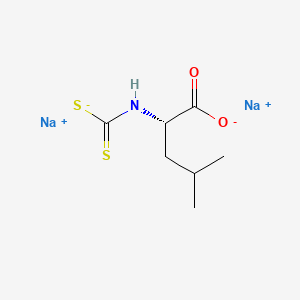![molecular formula C12H14N2O2 B13789153 3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)
3-[(Benzylamino)methyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Benzylamino)methyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine-2,5-dione is a versatile scaffold widely used in medicinal chemistry due to its potential biological activities . The compound’s structure includes a pyrrolidine ring with a benzylamino group attached to the nitrogen atom, making it a valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylamino)methyl]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with benzylamine under specific conditions. One common method is the one-pot three-component reaction protocol, which involves the condensation of pyrrolidine-2,5-dione, benzylamine, and formaldehyde . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-[(Benzylamino)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzylamino group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine-2,5-dione derivatives .
科学的研究の応用
3-[(Benzylamino)methyl]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(Benzylamino)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit penicillin-binding proteins (PBPs) in bacteria, leading to antibacterial activity . The compound’s structure allows it to bind to the active site of PBPs, preventing the synthesis of bacterial cell walls and ultimately causing cell death .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,3-dione: Another pyrrolidine derivative with similar biological activities.
Pyrrolidine-2-one: A related compound with different substitution patterns and biological properties.
Prolinol: A pyrrolidine derivative used in various chemical and biological applications.
Uniqueness
3-[(Benzylamino)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzylamino group enhances its ability to interact with molecular targets, making it a valuable compound for drug discovery and development .
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
3-[(benzylamino)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c15-11-6-10(12(16)14-11)8-13-7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15,16) |
InChIキー |
VQVIQDZVJJYTRD-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC1=O)CNCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


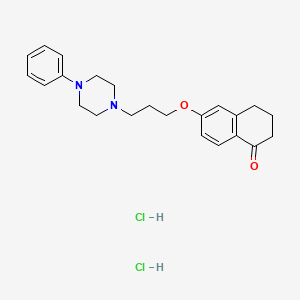
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)
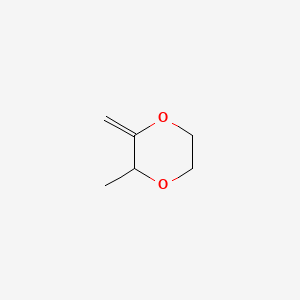
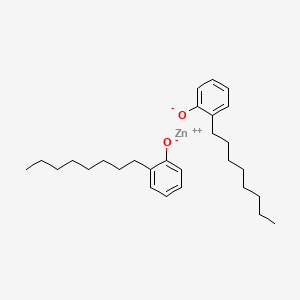
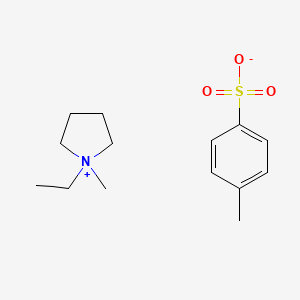
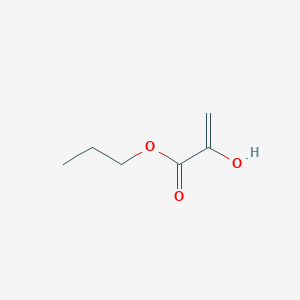
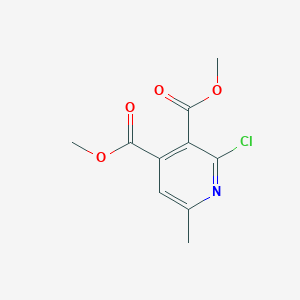
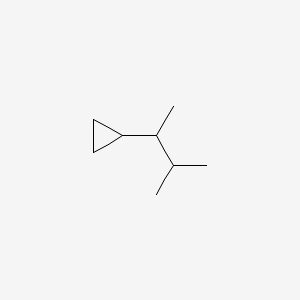
![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)
![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)
